

# A Head-to-Head Comparison of Diphenhydramine and Cetirizine on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Toladryl |           |
| Cat. No.:            | B121295  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation antihistamine, Diphenhydramine, and the second-generation antihistamine, Cetirizine, on cognitive function. The information presented is collated from multiple scientific studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

## **Executive Summary**

Diphenhydramine, a first-generation antihistamine, readily crosses the blood-brain barrier and exhibits significant anticholinergic activity, leading to well-documented impairments in cognitive and psychomotor functions. In contrast, Cetirizine, a second-generation antihistamine, is a peripherally selective H1-receptor antagonist with limited penetration into the central nervous system. Clinical studies consistently demonstrate that Cetirizine has a significantly more favorable cognitive safety profile compared to Diphenhydramine, with effects that are generally indistinguishable from placebo at standard therapeutic doses.

### **Data Presentation**

The following tables summarize quantitative data from studies comparing the effects of Diphenhydramine and Cetirizine on various cognitive and psychomotor domains.

Table 1: Comparative Effects on Psychomotor and Cognitive Performance



| Cognitive<br>Domain        | Test                                  | Diphenhydram<br>ine (50 mg) | Cetirizine (5<br>mg, 10 mg, 20<br>mg)        | Reference |
|----------------------------|---------------------------------------|-----------------------------|----------------------------------------------|-----------|
| Psychomotor<br>Performance | Automobile<br>Driving Simulator       | Impaired<br>Performance     | No significant difference from placebo       | [1]       |
| Attention/Vigilanc<br>e    | Digit Symbol Substitution Test (DSST) | Impaired<br>Performance     | No significant difference from placebo       | [1]       |
| Executive<br>Function      | Trails B Maze<br>Tracking             | Impaired<br>Performance     | No significant difference from placebo       | [1]       |
| Subjective<br>Sedation     | Visual Analog<br>Scale (VAS)          | Increased<br>Drowsiness     | No significant<br>difference from<br>placebo | [1]       |

Table 2: Effects of Cetirizine Compared to Placebo and a First-Generation Antihistamine (Promethazine)

| Cognitive<br>Domain         | Test                                   | Cetirizine (2.5,<br>5, 10 mg)                  | Promethazine<br>(25 mg)               | Reference |
|-----------------------------|----------------------------------------|------------------------------------------------|---------------------------------------|-----------|
| Arousal/Alertnes<br>s       | Critical Flicker<br>Fusion (CFF)       | Not significantly different from placebo       | Significant reduction in threshold    | [2]       |
| Reaction Time               | Choice Reaction<br>Time (CRT)          | Not significantly different from placebo       | Significant increase in reaction time | [2]       |
| Psychomotor<br>Coordination | Compensatory<br>Tracking Task<br>(CTT) | Not significantly<br>different from<br>placebo | No significant disruption             | [2]       |

Table 3: Cognitive and Psychomotor Effects of Cetirizine and Other Antihistamines



| Cognitive<br>Domain      | Test                                      | Cetirizine (10<br>mg)                 | Placebo               | Reference |
|--------------------------|-------------------------------------------|---------------------------------------|-----------------------|-----------|
| Psychomotor<br>Speed     | Digit Symbol Substitution Test (DSST)     | Significant<br>difference<br>observed | No significant effect | [3]       |
| Fine Motor Skills        | Finger Tapping<br>Test (FTT)              | Significant<br>difference<br>observed | No significant effect | [3]       |
| Visual Memory            | Benton Visual<br>Retention Test<br>(BVRT) | No significant effect                 | No significant effect | [3]       |
| Processing<br>Speed      | Perceptual<br>Speed Test<br>(PST)         | No significant effect                 | No significant effect | [3]       |
| Subjective<br>Sleepiness | Stanford<br>Sleepiness Scale<br>(SSS)     | No significant sedation               | No significant effect | [3]       |

### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

# Study 1: Gengo et al. (1990) - Automobile Driving Simulator, DSST, Trails B

- Objective: To assess the effects of Cetirizine on objective measures of mental performance compared to Diphenhydramine and placebo.
- Design: A randomized, double-blind, crossover study.
- Subjects: Fifteen healthy volunteers.



Interventions: Single doses of Cetirizine (5 mg, 10 mg, and 20 mg), Diphenhydramine (50 mg, positive control), and placebo (negative control).

#### Assessments:

- Automobile Driving Simulator: Measured various aspects of driving performance, including reaction time, lane tracking, and speed control.
- Digit Symbol Substitution Test (DSST): Assessed processing speed, attention, and visuomotor coordination. Participants were required to substitute symbols for numbers according to a key.
- Trails B Maze Tracking: Evaluated executive function, specifically cognitive flexibility and task switching. Participants were required to connect a sequence of numbers and letters in alternating order.
- Subjective Feelings of Drowsiness: Measured using a visual analog scale.
- Time Points: Measurements were taken at 0, 2, 4, 6, 8, and 24 hours after drug administration.[1]

### Study 2: Shamsi et al. - CFF, CRT, CTT

- Objective: To compare the cognitive and psychomotor effects of Cetirizine with Ioratadine, promethazine, and placebo.
- Design: A double-blind, randomized, cross-over study.
- Subjects: Twenty-four healthy volunteers.
- Interventions: Cetirizine (2.5, 5, and 10 mg), loratadine (10, 20, and 40 mg), promethazine (25 mg), and placebo.

#### Assessments:

 Critical Flicker Fusion (CFF): Measured the threshold at which a flickering light is perceived as a continuous light, an indicator of central nervous system arousal.



- Choice Reaction Time (CRT): Assessed the speed of response to a stimulus when there
  are multiple possible responses.
- Compensatory Tracking Task (CTT): Evaluated psychomotor coordination and the ability to control a dynamic system.
- Subjective Sedation (LARS): Assessed using the Line Analogue Rating Scale.
- Time Points: Assessments were performed at 1.5, 3, and 6 hours post-dose.[2]

# Study 3: Saxena et al. (2020) - Cognitive and Psychomotor Test Battery

- Objective: To assess whether second-generation antihistamines alter psychomotor and cognitive function in comparison with a first-generation antihistamine (promethazine).
- Design: A single-blind, prospective study.
- Subjects: Seventy-five healthy human volunteers, divided into five groups.
- Interventions: Placebo, promethazine (25 mg), Cetirizine (10 mg), fexofenadine (120 mg), and loratadine (10 mg).
- Assessments:
  - Perceptual Speed Test (PST): Measured the ability to quickly and accurately compare visual information.
  - Benton Visual Retention Test (BVRT): Assessed visual memory and visual perception.
  - Stanford Sleepiness Scale (SSS): A subjective measure of sleepiness.
  - Finger Tapping Test (FTT): Evaluated fine motor speed and coordination.
  - Digit Symbol Substitution Test (DSST): Assessed processing speed and attention.
- Time Points: Assessments were conducted at baseline (pretreatment) and 60 minutes after a single dose of the drug (post-treatment).[3]



# Signaling Pathways and Mechanisms of Cognitive Effects

The differential effects of Diphenhydramine and Cetirizine on cognitive function are primarily due to their distinct pharmacological properties, particularly their ability to cross the blood-brain barrier and their receptor selectivity.

# Diphenhydramine: Central H1 and Muscarinic Receptor Blockade

Diphenhydramine is a lipophilic molecule that readily crosses the blood-brain barrier. In the central nervous system (CNS), it acts as an antagonist at two key receptors:

- Histamine H1 Receptors: Histaminergic neurons in the CNS play a crucial role in promoting wakefulness, attention, and cognitive function. By blocking H1 receptors, Diphenhydramine inhibits these alerting signals, leading to sedation and cognitive slowing.
- Muscarinic Acetylcholine Receptors: Acetylcholine is a critical neurotransmitter for learning and memory. Diphenhydramine's anticholinergic activity disrupts cholinergic signaling, contributing significantly to its adverse cognitive effects, including confusion and memory impairment.





Click to download full resolution via product page

Caption: Diphenhydramine's pathway to cognitive impairment.

### **Cetirizine: Peripheral H1 Receptor Selectivity**

Cetirizine is a second-generation antihistamine designed to minimize CNS side effects. Its key features include:

- Limited Blood-Brain Barrier Penetration: Cetirizine is less lipophilic and a substrate of Pglycoprotein, an efflux transporter in the blood-brain barrier, which actively pumps the drug out of the CNS.
- High Selectivity for H1 Receptors: Cetirizine has a high affinity for H1 receptors and low affinity for other neurotransmitter receptors, such as muscarinic receptors.

This combination of properties means that at therapeutic doses, Cetirizine primarily acts on H1 receptors in the periphery to alleviate allergy symptoms, with minimal impact on the histaminergic and cholinergic systems in the brain that are critical for cognitive function.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Quantitative effects of cetirizine and diphenhydramine on mental performance measured using an automobile driving simulator PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An investigation into the effects of cetirizine on cognitive function and psychomotor performance in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Diphenhydramine and Cetirizine on Cognitive Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121295#head-to-head-study-of-diphenhydramine-and-cetirizine-on-cognitive-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com